ethyl 3-cyclohexyl-8-[(phenylcarbonyl)amino]-3,4-dihydro-2H-thieno[3,2-h][1,3]benzoxazine-7-carboxylate
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Overview
Description
Ethyl 8-(benzoylamino)-3-cyclohexyl-3,4-dihydro-2H-thieno[3,2-h][1,3]benzoxazine-7-carboxylate is a complex organic compound that belongs to the class of benzoxazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thieno[3,2-h][1,3]benzoxazine core, makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-(benzoylamino)-3-cyclohexyl-3,4-dihydro-2H-thieno[3,2-h][1,3]benzoxazine-7-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-h][1,3]benzoxazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-h][1,3]benzoxazine ring system.
Introduction of the Benzoylamino Group: The benzoylamino group is introduced through an amide formation reaction, typically using benzoyl chloride and an appropriate amine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-(benzoylamino)-3-cyclohexyl-3,4-dihydro-2H-thieno[3,2-h][1,3]benzoxazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.
Biological Studies: It can be used as a probe to study various biological processes and pathways.
Material Science: The compound’s properties may be explored for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of ethyl 8-(benzoylamino)-3-cyclohexyl-3,4-dihydro-2H-thieno[3,2-h][1,3]benzoxazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The benzoxazine core can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 8-(benzoylamino)-3,4-dihydro-2H-thieno[3,2-h][1,3]benzoxazine-7-carboxylate: Lacks the cyclohexyl group, which may affect its biological activity and chemical properties.
Ethyl 8-(benzoylamino)-3-cyclohexyl-2H-thieno[3,2-h][1,3]benzoxazine-7-carboxylate: Similar structure but differs in the oxidation state of the thieno ring.
Uniqueness
The presence of the cyclohexyl group in ethyl 8-(benzoylamino)-3-cyclohexyl-3,4-dihydro-2H-thieno[3,2-h][1,3]benzoxazine-7-carboxylate adds steric bulk and hydrophobic character, which can influence its interaction with biological targets and its overall pharmacokinetic properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C26H28N2O4S |
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Molecular Weight |
464.6 g/mol |
IUPAC Name |
ethyl 8-benzamido-3-cyclohexyl-2,4-dihydrothieno[3,2-h][1,3]benzoxazine-7-carboxylate |
InChI |
InChI=1S/C26H28N2O4S/c1-2-31-26(30)21-20-14-13-18-15-28(19-11-7-4-8-12-19)16-32-22(18)23(20)33-25(21)27-24(29)17-9-5-3-6-10-17/h3,5-6,9-10,13-14,19H,2,4,7-8,11-12,15-16H2,1H3,(H,27,29) |
InChI Key |
PSSPKQPRJPHLDN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1C=CC3=C2OCN(C3)C4CCCCC4)NC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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